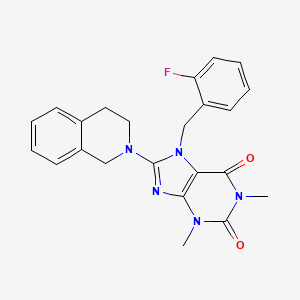
8-(3,4-dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,4-dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with unique chemical properties. It finds use in a variety of scientific applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of this compound typically involves multiple steps, starting with the appropriate isoquinoline and purine precursors.
Synthetic Routes:
Reaction Conditions: : Typical reaction conditions may include the use of polar solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux.
Industrial Production: : In an industrial setting, this compound can be produced via continuous flow processes to ensure higher yields and purity.
Análisis De Reacciones Químicas
Oxidation: : The compound may undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Reduction of the fluorobenzyl moiety can be achieved using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: : It can participate in nucleophilic substitution reactions, especially at the isoquinoline ring.
Major Products: : The major products depend on the specific reagents and conditions used. For instance, oxidation might yield a corresponding carboxylic acid, while reduction could produce the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a probe to study enzymatic interactions due to its ability to interact with purine-binding proteins.
Medicine: : Explored for potential therapeutic effects in treating certain neurological disorders.
Industry: : Utilized in the development of novel materials due to its unique structural properties.
Mecanismo De Acción
The compound's mechanism of action is primarily through its interaction with specific molecular targets such as purine receptors and enzymes. It may modulate biochemical pathways by influencing the binding affinity and activity of these targets, which can result in various physiological effects.
Comparación Con Compuestos Similares
Compared to other purine derivatives:
8-(3,4-Dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: has a unique combination of a fluorobenzyl group and isoquinoline ring, providing distinct binding properties.
Similar Compounds: : Examples include 1,3-dimethylxanthine (theobromine) and 1,3,7-trimethylxanthine (caffeine). the additional functional groups in this compound confer different chemical and biological activities.
This detailed breakdown highlights the unique features and broad applicability of this fascinating compound. What are you most curious about—its synthesis, its applications, or perhaps its effects in biological systems?
Propiedades
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-26-20-19(21(30)27(2)23(26)31)29(14-17-9-5-6-10-18(17)24)22(25-20)28-12-11-15-7-3-4-8-16(15)13-28/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQLSAIXCYFREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
![3,5-dimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5751145.png)
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-{[(Z)-[Amino(4-amino-1,2,5-oxadiazol-3-YL)methylidene]amino]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)

![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
![N-[(4-BROMOPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5751180.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
![4-acetamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5751192.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
![1-BENZYL-2-(4-METHOXYPHENYL)-3-[(E)-[1-(4-NITROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE](/img/structure/B5751204.png)


